Roblitinib citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of roblitinib citrate involves the preparation of 2-formylquinoline amide (2-FQA) derivatives, which serve as the starting hits . The synthetic route typically includes high throughput screening to identify potent inhibitors, followed by optimization of the chemical structure to enhance selectivity and potency . Industrial production methods for this compound are not extensively detailed in the literature, but they likely involve standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation.

Análisis De Reacciones Químicas

Roblitinib citrate undergoes various chemical reactions, including covalent binding to its target protein, FGFR4. This binding is reversible, which helps reduce off-target toxicity . The compound is designed to inhibit the growth of cancer cells by blocking the FGFR4 signaling pathway, leading to reduced tumor cell proliferation . Common reagents and conditions used in these reactions include electrophilic warheads that form reversible adducts with the target protein . The major products formed from these reactions are the inhibited FGFR4 proteins, which are unable to promote cancer cell growth .

Aplicaciones Científicas De Investigación

Roblitinib citrate has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models of hepatocellular carcinoma and gastric cancer, where it inhibits the growth of cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical trials have demonstrated its efficacy in patients with FGFR4/KLB-positive tumors, including hepatocellular carcinoma . Additionally, this compound is being investigated for its potential use in combination therapies, such as with the anti-PD-1 antibody spartalizumab, to enhance its antitumor effects .

Mecanismo De Acción

Roblitinib citrate exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival . The compound binds covalently yet reversibly to FGFR4, blocking its activity and preventing the downstream signaling that promotes tumor growth . This inhibition leads to reduced proliferation of cancer cells and induces apoptosis in FGFR4-dependent tumors .

Comparación Con Compuestos Similares

Roblitinib citrate is unique among FGFR inhibitors due to its selective and reversible covalent binding to FGFR4 . Similar compounds include other FGFR inhibitors, such as erdafitinib and pemigatinib, which target multiple FGFR isoforms but may have broader off-target effects . The specificity of this compound for FGFR4 makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to non-selective FGFR inhibitors .

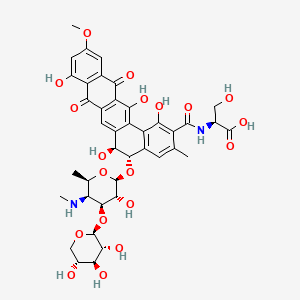

Propiedades

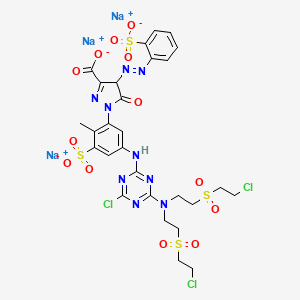

Número CAS |

1708971-60-1 |

|---|---|

Fórmula molecular |

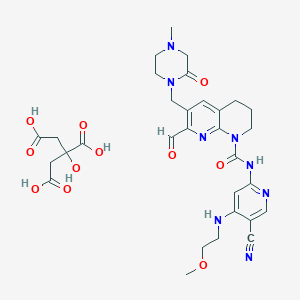

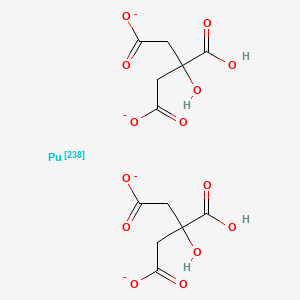

C31H38N8O11 |

Peso molecular |

698.7 g/mol |

Nombre IUPAC |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

PQMNMOKXXAMVFR-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)